tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate
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Overview
Description
tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a tert-butyl group, a benzyloxy group, and a bromophenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate typically involves the reaction of 5-(benzyloxy)-2-bromophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the benzyloxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
- Substituted derivatives of the original compound.
- Oxidized products like aldehydes or carboxylic acids.
- Free amines after deprotection .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals .
Biology:
- Utilized in the study of enzyme mechanisms and inhibition.
- Acts as a building block in the synthesis of biologically active compounds .
Medicine:
- Potential applications in drug development due to its ability to form stable carbamate linkages.
- Investigated for its role in the synthesis of protease inhibitors and other therapeutic agents .
Industry:
- Used in the production of specialty chemicals and materials.
- Plays a role in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group can be introduced to protect the amine functionality during synthetic transformations and later removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex natural products .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amines, but without the benzyloxy and bromophenyl groups.
tert-Butyl (benzyloxy)carbamate: Similar structure but lacks the bromophenyl group.
tert-Butyl (2-bromophenyl)carbamate: Similar but without the benzyloxy group.
Uniqueness:
- The presence of both benzyloxy and bromophenyl groups in tert-Butyl (5-(benzyloxy)-2-bromophenyl)carbamate provides unique reactivity and versatility in synthetic applications.
- The combination of these functional groups allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-phenylmethoxyphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-16-11-14(9-10-15(16)19)22-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHFDPWXSSQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558450 |
Source
|
Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119879-92-4 |
Source
|
Record name | tert-Butyl [5-(benzyloxy)-2-bromophenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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